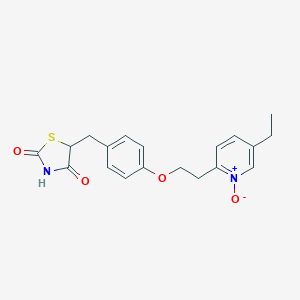

Pioglitazone N-Oxide

Descripción

Contextualization within Pioglitazone Metabolic and Degradation Pathways

Pioglitazone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and, to a lesser extent, CYP3A4. drugbank.comfrontiersin.orgnih.gov This metabolism leads to the formation of several metabolites, including active hydroxylated derivatives (M-III and M-IV) which are also pharmacologically active. drugbank.comfrontiersin.orgpharmgkb.orglcms.cz

While hydroxylation and oxidation are major metabolic pathways for pioglitazone, N-oxidation can also occur, particularly on tertiary amine functionalities present in drug molecules. nih.govtandfonline.com Pioglitazone N-Oxide is characterized as an oxidative degradation impurity of pioglitazone hydrochloride. ingentaconnect.comnih.gov Studies involving stress degradation of pioglitazone hydrochloride have identified this compound as a major unknown oxidative degradation impurity when exposed to conditions like hydrogen peroxide. ingentaconnect.comnih.govresearchgate.net Microbiological transformation studies have also shown the formation of this compound. jst.go.jp

The metabolic fate of N-oxides can involve further metabolism, such as dealkylation and/or reduction. tandfonline.com However, N-oxides are not necessarily obligatory intermediates in the dealkylation of tertiary amines; rather, N-oxygenation can be an alternative pathway. tandfonline.com

Significance in Pharmaceutical Impurity Profiling and Drug Substance Quality

The presence of impurities in pharmaceutical drug substances is a critical concern for regulatory bodies, necessitating their identification, characterization, and control. ingentaconnect.comscispace.com this compound, as a potential degradation product, is relevant to the impurity profiling of pioglitazone. ingentaconnect.comscispace.comresearchgate.net

Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to detect and quantify impurities in pioglitazone bulk drug and formulations. ingentaconnect.comscispace.comresearchgate.net Sensitive HPLC methods have been developed and validated for the determination of related substances in pioglitazone hydrochloride, including this compound. scispace.comresearchgate.net These methods are crucial for routine quality control analysis and ensuring the purity and quality of the drug substance. scispace.comresearchgate.net Regulatory guidelines emphasize the importance of studying the impurity profile of drug products. ingentaconnect.com

This compound is available as a reference standard for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of pioglitazone. axios-research.comcleanchemlab.com This underscores its importance in ensuring that the levels of this impurity in the final drug product comply with regulatory standards. axios-research.comcleanchemlab.com

Overview of N-Oxide Analogues in Drug Discovery

N-oxidation is a common metabolic pathway for drugs containing tertiary nitrogen atoms. nih.govtandfonline.comhyphadiscovery.com N-oxide functionalities are found in various molecules, including synthetic compounds and natural products. acs.org While historically N-oxides were sometimes considered mere metabolic byproducts, their significance in drug discovery and development has grown. nih.gov

N-oxide analogues can exhibit different properties compared to their parent compounds, including altered water solubility, membrane permeability, and biological activity. acs.org In some cases, N-oxide metabolites can retain similar or even greater pharmacological activity than the parent drug, necessitating their assessment. hyphadiscovery.com Some N-oxides can also be unstable and revert back to the parent drug. hyphadiscovery.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Pioglitazone | 4822 |

| This compound | 145350-09-0 (CAS Number, PubChem CID not readily available in search results) |

| Hydroxy Pioglitazone (M-IV) | 625853-74-9 (CAS Number for a specific isomer, PubChem CID not readily available in search results) bocsci.compharmaffiliates.com |

| Keto Pioglitazone (M-III) | 136401-69-9 (CAS Number for a specific isomer, PubChem CID not readily available in search results) bocsci.comsynzeal.com |

| Hydrogen peroxide | 784 |

Interactive Data Table (Example based on degradation study findings):

While detailed quantitative data tables for this compound formation under various conditions were not extensively available in the search results, the following table illustrates the type of data that would be relevant in this context, based on the description of oxidative degradation studies. ingentaconnect.comnih.govresearchgate.net

| Degradation Condition | Impurity Observed | Relative Amount (%) |

| Oxidative Stress (e.g., H₂O₂) | This compound | ~3.0 (by area normalization) ingentaconnect.com |

| Base Degradation | Other degradation products | ~9.0 and ~4.5 (by area normalization) ingentaconnect.com |

This table provides a simplified representation based on the search snippets. A comprehensive data table would include specific concentrations of the degradation agent, temperature, duration, and the analytical method used.

Propiedades

IUPAC Name |

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKQAGFCVMHNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443587 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145350-09-0 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Mechanisms of Pioglitazone N-oxide

Oxidative Degradation Pathways in Drug Substance

Oxidative degradation is a known pathway for the formation of impurities in pharmaceutical drug substances. Studies on the forced degradation of pioglitazone hydrochloride have shown that it is susceptible to degradation under oxidative stress conditions. ingentaconnect.comderpharmachemica.compharmacyjournal.inresearchgate.netresearchgate.net For instance, treating pioglitazone hydrochloride with hydrogen peroxide resulted in the formation of a major unknown degradation impurity. ingentaconnect.com This impurity was subsequently identified as pioglitazone N-oxide through spectroscopic analysis, including 1H NMR, 13C NMR, MS, and IR. ingentaconnect.com The percentage of this oxidative degradation impurity was reported to be around 3.0% by area normalization in one study using 5% w/v hydrogen peroxide at 60 °C for 24 hours. ingentaconnect.com Another study using hydrogen peroxide showed a product degradation of 12.65% in 15 minutes for the tablet formulation and 19.23% in 15 minutes for the active pharmaceutical ingredient (API). pharmacyjournal.inresearchgate.net These findings indicate that oxidation is a significant pathway for the degradation of pioglitazone, leading to the formation of the N-oxide.

Biotransformation Routes within Biological Systems

Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation mediated by cytochrome P450 enzymes, mainly CYP2C8 and, to a lesser extent, CYP3A4. mims.com this compound is recognized as a metabolite of pioglitazone. scbt.comchemicalbook.compharmacyjournal.inresearchgate.netresearchgate.netCurrent time information in Bangalore, IN. While the primary metabolic pathways involve the formation of active hydroxylated metabolites (M-III and M-IV), N-oxidation of the pyridine ring also occurs as a biotransformation route. mims.com Microbiological studies have also demonstrated the biotransformation of this compound. For example, Streptomyces hygroscopicus strain 02179 has been shown to deoxygenate the N-oxide of the pyridine ring while simultaneously oxygenating the 5-position ethyl side chain, producing other pioglitazone metabolites. google.comjst.go.jpnih.gov This highlights the role of biological systems, including microbial metabolism, in the transformation of pioglitazone and its N-oxide.

Targeted Chemical Synthesis for Reference Standard Generation

Targeted chemical synthesis is employed to obtain pure samples of this compound for use as reference standards in analytical methods. Several approaches can be used for the intentional synthesis of pyridine N-oxides. One method involves the oxidation of the pyridine nitrogen. A reported preparation of this compound involves the reaction of pioglitazone with an oxidizing agent in a suitable solvent system, such as a mixture of chloroform and methanol. google.com This synthetic route allows for the isolation and characterization of this compound, providing a standard for its identification and quantification in various samples, such as drug substance, formulations, or biological matrices. Current time information in Bangalore, IN.wikipedia.orgmims.com

Mechanistic Studies of N-Oxide Formation during Pharmaceutical Processing

Mechanistic studies investigate how impurities, including N-oxides, can form during the manufacturing, storage, and handling of pharmaceutical products. The formation of this compound during pharmaceutical processing is likely linked to oxidative mechanisms. Stress degradation studies, which simulate harsh conditions encountered during processing and storage, have identified this compound as a degradation product under oxidative conditions. nih.govnih.govguidetopharmacology.orgchem960.com Factors such as the presence of oxygen, light, temperature, and potential catalytic impurities can influence the rate and extent of N-oxide formation. While specific detailed mechanisms for this compound formation during processing are not extensively detailed in the provided snippets, the identification of the N-oxide as an oxidative degradation product in the drug substance strongly suggests that oxidative processes during manufacturing and storage contribute to its presence in pharmaceutical products. nih.govnih.govguidetopharmacology.orgchem960.com Studies on the stability of pioglitazone hydrochloride indicate that while stable under certain conditions, it degrades under oxidative stress, forming the N-oxide. derpharmachemica.comresearchgate.net

Advanced Analytical Characterization and Quantification of Pioglitazone N-oxide

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Pioglitazone N-Oxide from complex matrices, such as drug substance or stressed degradation samples, to allow for its accurate quantification and structural analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Quantification

HPLC is a widely used technique for the separation and quantification of impurities in pharmaceutical substances, including this compound. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Several HPLC methods have been developed and validated for the determination of related substances in pioglitazone hydrochloride, which include this compound as a degradation impurity. scispace.comresearchgate.netresearchgate.netderpharmachemica.com One such method utilizes a reversed-phase C18 column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5.0 µm particle size) with a gradient elution. scispace.comresearchgate.net Mobile phase A typically consists of an aqueous buffer (e.g., 0.1% w/v triethylamine in water adjusted to pH 2.5 with phosphoric acid), and mobile phase B is a mixture of acetonitrile and methanol. scispace.comresearchgate.net The flow rate is commonly set at 1 mL/min, and UV detection is performed at a suitable wavelength, such as 225 nm or 235 nm. ingentaconnect.comscispace.comderpharmachemica.com

Validation of these HPLC methods is performed according to guidelines such as ICH Q2(R1) and includes parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.netderpharmachemica.com For instance, a validated method reported linearity for impurities over a range, with a correlation coefficient of 0.99. researchgate.net The LOD and LOQ for impurities were found to be very low, indicating the method's sensitivity for detecting trace levels of this compound. researchgate.netderpharmachemica.com Precision studies have shown that the relative standard deviation (RSD) values are within acceptable limits, demonstrating the method's reproducibility. researchgate.netderpharmachemica.com

This compound has been identified as a degradation impurity in pioglitazone hydrochloride under oxidative stress conditions. ingentaconnect.comscispace.comnih.govingentaconnect.com Its separation from pioglitazone and other related substances like PGR-II and PIO-II (process-related impurities) has been achieved using optimized HPLC conditions. scispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful hyphenated technique that combines the separation capability of liquid chromatography with the detection and identification power of mass spectrometry. It is particularly valuable for the identification of impurities and degradation products, including this compound, even at trace levels. ingentaconnect.comhznu.edu.cnchem960.com

LC-MS has been employed to identify this compound as a major unknown oxidative degradation impurity of pioglitazone hydrochloride during stress degradation studies. ingentaconnect.comingentaconnect.comresearchgate.net The technique provides information on the molecular weight of the impurity, which is crucial for its initial identification. ingentaconnect.com For this compound, LC-MS analysis has shown a protonated molecular ion at m/z 373.1204, corresponding to the molecular formula C₁₉H₂₀N₂O₄S. ingentaconnect.com This molecular formula indicates an increase of 16 atomic mass units compared to pioglitazone (C₁₉H₂₀N₂O₃S), consistent with the addition of an oxygen atom, as in an N-oxide formation. ingentaconnect.comchem960.comnih.gov

LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity for trace analysis. mdpi.comlcms.cz By fragmenting the parent ion and analyzing the resulting product ions, LC-MS/MS can provide more definitive structural information and enable the selective detection and quantification of this compound in complex matrices, such as biological fluids or stressed drug samples. mdpi.com While some studies focus on pioglitazone and its active metabolites using LC-MS/MS, the principles apply to the analysis of impurities like the N-oxide, allowing for high sensitivity and unambiguous identification. mdpi.comlcms.cz

Spectroscopic Structural Elucidation Methodologies

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated or identified impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within a molecule, their chemical environment, and their connectivity. This makes NMR a definitive tool for structural elucidation. ingentaconnect.comchem960.comguidetopharmacology.orgresearchgate.net

The structure of this compound, characterized as an oxidative degradation impurity, has been confirmed using ¹H NMR and ¹³C NMR spectroscopy. ingentaconnect.comingentaconnect.com Comparison of the NMR spectral data of the impurity with that of pioglitazone allows for the identification of structural changes, specifically the location of the N-oxide functionality. ingentaconnect.com The characteristic chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra provide conclusive evidence for the assigned structure of this compound. ingentaconnect.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to vibrational modes of the chemical bonds. ingentaconnect.comchem960.comrsc.org

FT-IR spectroscopy has been utilized in the characterization of this compound. ingentaconnect.com The IR spectrum of the N-oxide can be compared to that of pioglitazone to identify changes in vibrational frequencies associated with the formation of the N-oxide group. ingentaconnect.com While the provided search results show IR data for pioglitazone and other impurities, they confirm the application of FT-IR for structural characterization in this context. ingentaconnect.com Characteristic absorption bands for functional groups such as N-H, C=O, aromatic C-H, aromatic C=C, C-H bending, and C-O stretching are observed and compared between pioglitazone and its degradation products, aiding in the structural assignment of this compound. ingentaconnect.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a mass spectrometry technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula of a compound. ingentaconnect.comchem960.comguidetopharmacology.org

HRMS data is critical for confirming the molecular formula of this compound. ingentaconnect.com As mentioned earlier, HRMS analysis of the oxidative degradation impurity showed an exact mass of the protonated molecular ion at m/z 373.1204. ingentaconnect.com This value is in close agreement with the calculated mass for the protonated molecular formula C₁₉H₂₁N₂O₄S (theoretical mass 373.1222), confirming the molecular formula of this compound as C₁₉H₂₀N₂O₄S. ingentaconnect.comchem960.comnih.govlgcstandards.comaxios-research.comnih.gov HRMS provides a high level of confidence in the elemental composition, which is essential for the definitive characterization of impurities.

Methodologies for Forced Degradation Studies to Generate N-Oxide

Forced degradation studies, also known as stress testing, are performed to understand the intrinsic stability of a drug substance and to identify potential degradation pathways and products. chalcogen.ro These studies involve exposing the drug substance to various stress conditions, including oxidative conditions, which are relevant to the formation of N-oxides.

Oxidative degradation studies on pioglitazone hydrochloride have been shown to generate this compound. ingentaconnect.com One reported method involved exposing a solution of pioglitazone hydrochloride (250 mg) in 25 mL of 5% w/v hydrogen peroxide at 60 °C for 24 hours. ingentaconnect.com Another study mentioned using 5% H2O2 for 12 hours under oxidation studies on the bulk drug. chalcogen.ro Mild degradation of pioglitazone has been observed when exposed to oxidation. chalcogen.ro

Forced degradation studies also commonly include other stress conditions such as hydrolysis (acidic, basic, and neutral), thermal stress, and photolytic degradation. chalcogen.ropharmacyjournal.in While these conditions can lead to other degradation products, oxidative stress is specifically linked to the formation of the N-oxide. ingentaconnect.com The extent of degradation can be monitored using analytical techniques like HPLC, and the degradation products, including this compound, can be identified and characterized. chalcogen.roingentaconnect.com

Data from forced degradation studies can provide insights into the percentage of degradation observed under different stress conditions. For example, one study reported oxidative degradation of pioglitazone hydrochloride resulting in approximately 3.0% of an unknown oxidative degradation impurity, which was later characterized as this compound. ingentaconnect.com Another study using UV spectroscopy reported oxidative degradation of pioglitazone tablet formulation using hydrogen peroxide resulted in 12.65% degradation after 15 minutes, and for the API, it was 19.23% at 15 minutes. pharmacyjournal.inresearchgate.net

Here is a table summarizing some reported forced degradation conditions and observed degradation (Note: The specific degradation product quantified in some studies might not be exclusively this compound unless explicitly stated, but these conditions are relevant to its formation):

| Stress Condition | Concentration/Temperature | Time | Observed Degradation (Example Data) | Reference |

| Oxidative Degradation | 5% w/v H₂O₂ | 24 hours, 60 °C | ~3.0% (Oxidative impurity) | ingentaconnect.com |

| Oxidation Studies (Bulk Drug) | 5% H₂O₂ | 12 hours | Mild degradation | chalcogen.ro |

| Oxidative Degradation (Tablet) | Hydrogen Peroxide | 15 minutes | 12.65% | pharmacyjournal.inresearchgate.net |

| Oxidative Degradation (API) | Hydrogen Peroxide | 15 minutes | 19.23% | researchgate.net |

These studies are essential for developing stability-indicating analytical methods capable of separating and quantifying this compound in the presence of the parent drug and other potential degradation products. scispace.comresearchgate.netchalcogen.ro

Development and Certification of Pharmaceutical Reference Standards for this compound

Pharmaceutical reference standards are critical for the quality control of drug substances and drug products. They are used for identification, purity tests, and assays according to pharmacopeial monographs and regulatory guidelines. lgcstandards.comusp.orgsynzeal.com The development and certification of reference standards for impurities like this compound ensure accurate analytical measurements.

This compound is available as a pharmaceutical reference standard from various suppliers. lgcstandards.comlgcstandards.comsigmaaldrich.comaxios-research.comchemicalbook.comcleanchemlab.comscbt.comhtsbiopharma.com These standards are typically accompanied by a Certificate of Analysis (CoA) which provides comprehensive characterization data, ensuring their quality and suitability for analytical use. lgcstandards.comsynzeal.comcleanchemlab.com

Reference standards for this compound are used in analytical method development and validation (AMV), as well as for Quality Control (QC) applications during the synthesis and formulation stages of drug development. synzeal.comaxios-research.comcleanchemlab.com They serve as a reference for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). usp.orgsynzeal.comsigmaaldrich.comaxios-research.comthomassci.com

While the search results indicate the availability and use of this compound reference standards, detailed information on the specific certification processes undertaken by pharmacopeial bodies for this particular impurity is not extensively detailed in the provided snippets. However, the availability of these standards from reputable suppliers who mention compliance with regulatory guidelines and traceability to USP or EP standards implies that these standards meet the necessary criteria for pharmaceutical analysis. lgcstandards.comusp.orgsynzeal.comsigmaaldrich.comaxios-research.comcleanchemlab.comthomassci.com

The development of such standards typically involves the synthesis or isolation of the impurity, followed by rigorous characterization using techniques such as NMR, MS, and IR to confirm its structure and purity. ingentaconnect.com The certified reference materials are then used by pharmaceutical laboratories to ensure the accuracy and reliability of their analytical methods for detecting and quantifying this compound in pioglitazone drug substances and products. lgcstandards.comaxios-research.comcleanchemlab.com

Metabolic Investigations and Biotransformation Pathways

Identification of Pioglitazone N-Oxide as a Human and Animal Metabolite of Pioglitazone

Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation. drugbank.comresearchgate.net While several metabolites have been identified, including the pharmacologically active M-III and M-IV, this compound has also been detected. Studies in rats and dogs using liquid chromatography/tandem mass spectrometry and 1H-nuclear magnetic resonance have characterized various pioglitazone metabolites. researchgate.net Although not always listed among the primary active metabolites, this compound has been specifically prepared and studied, indicating its presence in metabolic investigations. jst.go.jp The identification of metabolites in different species, including humans, rats, and monkeys, has been facilitated by techniques like radioactivity detection high-performance liquid chromatography and liquid chromatography/tandem mass spectrometry. researchgate.net

Characterization of Enzyme Systems Involved in N-Oxidation and Subsequent Transformations

The metabolism of pioglitazone involves cytochrome P450 (CYP) enzymes, with CYP2C8 playing a major role and CYP3A4 contributing to a lesser extent. drugbank.comresearchgate.netresearchgate.net While these enzymes are known to catalyze hydroxylation and oxidation reactions of pioglitazone, the specific enzyme systems responsible for the N-oxidation leading to this compound and its subsequent transformations are also of interest. N-oxidation of pyridine rings can occur through various mechanisms, including enzymatic processes. acs.org Although direct enzymatic characterization specifically for the formation of this compound in humans is not extensively detailed in the provided results, CYP enzymes, particularly flavin-containing monooxygenases (FMOs) and some CYP isoforms, are generally known to catalyze N-oxidation reactions for various xenobiotics. Subsequent transformations of N-oxides can include reduction back to the parent amine or further oxygenation or conjugation reactions.

Microbiological Reduction and Oxidation Studies of this compound

Microorganisms have been shown to play a role in the biotransformation of this compound. A study involving a microorganism identified as Streptomyces hygroscopicus strain 02179 demonstrated the oxygenation of this compound accompanied by N-deoxygenation. jst.go.jpnih.gov This process produced pioglitazone metabolites such as 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione and 5-[4-[2-(5-acetyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione. jst.go.jpnih.gov This highlights the potential for microbial metabolism to influence the fate of this compound in certain environments or biological systems.

Pharmacological and Biological Activity Assessment

Evaluation of Antidiabetic and Hypolipidemic Potency of N-Oxide Analogues

Studies have investigated the potential of N-oxide analogues of pioglitazone to exhibit antidiabetic and hypolipidemic effects. Some pioglitazone metabolites, including oxygenated derivatives, have demonstrated hypoglycemic and hypolipidemic activity in animal models, suggesting that certain modifications to the pioglitazone structure, such as N-oxygenation, may retain or alter these metabolic benefits. google.comresearchgate.net Specifically, some 2-(2-pyridyl)alkoxy derivatives, which are structurally related to pioglitazone, have shown potent euglycemic and hypolipidemic effects in diabetic mice. researchgate.net Oxygenation of pioglitazone N-oxide by a microorganism has been shown to produce pioglitazone metabolites that possess hypoglycemic and hypolipidemic activity. bocsci.comjst.go.jp

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity Studies

Pioglitazone is a selective and potent agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation. drugbank.comijpcbs.commdpi.compreprints.orgresearchgate.net Activation of PPARγ by pioglitazone leads to increased insulin sensitivity and improved glucose and lipid homeostasis. drugbank.comijpcbs.comnih.govresearchgate.net Studies on pioglitazone have shown it acts as a partial agonist at human PPARγ. medchemexpress.com While the parent compound is a well-characterized PPARγ agonist, the agonistic activity of this compound specifically requires further detailed investigation to understand its interaction with this key therapeutic target.

Effects on Glucose and Lipid Homeostasis

Pioglitazone is known to improve glucose tolerance and lipid profiles by increasing insulin sensitivity in peripheral tissues and reducing hepatic glucose production. ijpcbs.comnih.govresearchgate.net This results in lower plasma glucose, insulin, and triglyceride levels, and increased HDL cholesterol. ijpcbs.comresearchgate.net The effects of this compound on glucose and lipid homeostasis would likely be related to its PPARγ activity, if any exists. Research on pioglitazone metabolites has indicated that some oxygenated derivatives retain hypoglycemic and hypolipidemic activities. google.comresearchgate.net

Anti-inflammatory and Antioxidant Efficacy

Beyond its metabolic effects, pioglitazone has demonstrated anti-inflammatory and antioxidant properties. ijpcbs.combenthamscience.comnih.govresearchgate.net It can reduce inflammatory markers such as TNF-α and IL-6 and improve antioxidant defense systems by increasing levels of glutathione (GSH) and superoxide dismutase (SOD). benthamscience.comnih.govresearchgate.netplos.org These effects are partly mediated through PPARγ activation, which can influence the expression of genes involved in inflammatory responses. frontiersin.orgahajournals.org Pioglitazone has been shown to reduce oxidative stress and inflammation in various models. benthamscience.comnih.govplos.org While pioglitazone itself shows minimal dose-dependent antioxidant property in some in vitro assays, the anti-inflammatory effects are also linked to mechanisms beyond direct PPARγ activation, such as the downregulation of CCR2 in monocytes. ahajournals.orgjocpr.com The anti-inflammatory effects of pioglitazone are not solely dependent on PPARγ, but also involve effects on pro-inflammatory cytokines. researchgate.net

Impact on Endothelial Function and Vascular Health

Pioglitazone has shown beneficial effects on endothelial function and vascular health, which are often compromised in conditions like diabetes and insulin resistance. mdpi.compreprints.orgclinmedjournals.orgahajournals.orgplos.orgnih.govkarger.com It can improve endothelium-dependent vasodilation, increase nitric oxide (NO) bioavailability, and reduce markers of endothelial dysfunction. clinmedjournals.orgahajournals.orgnih.govkarger.comnih.govarvojournals.org These effects contribute to its cardioprotective and anti-atherosclerotic potential. mdpi.comahajournals.org Pioglitazone's impact on endothelial function may be independent of its glucose-lowering effects and could involve direct actions on endothelial cells and modulation of inflammatory pathways. ahajournals.orgahajournals.orgplos.orgkarger.com It has been shown to improve the viability and function of endothelial progenitor cells. plos.org

Investigation of Neuroprotective Potential

Several studies have explored the neuroprotective potential of pioglitazone, suggesting its relevance in neurological disorders. ijpcbs.combenthamscience.complos.orgjapsonline.comdovepress.combiomolther.org Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as its ability to improve insulin sensitivity in the brain. benthamscience.complos.orgjapsonline.comdovepress.combiomolther.org Pioglitazone has been shown to reduce neuronal damage, inhibit microglial activation, and improve cognitive function in animal models. benthamscience.complos.orgjapsonline.comdovepress.combiomolther.org These effects may involve the modulation of various pathways, including NF-κB, COX-2, and mitochondrial function. benthamscience.comdovepress.com

Assessment of Anticarcinogenic Effects

This compound is a chemical compound for which detailed information regarding its specific antibacterial activities is limited in the currently available search results. While the antibacterial properties of the parent compound, pioglitazone, have been investigated against various bacterial strains, including Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae, and have shown dose-dependent effects and synergistic activity with certain antibiotics, these findings pertain to pioglitazone itself nih.govnih.govdovepress.comresearchgate.net.

Impurity Control Strategies and Regulatory Compliance

Analytical Procedures for Impurity Profiling in Pioglitazone Active Pharmaceutical Ingredient (API)

Analytical methods play a crucial role in identifying and quantifying impurities present in Pioglitazone API. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the assessment of related substances in pioglitazone hydrochloride. bookpi.orgresearchgate.netnih.govresearchgate.netscispace.comresearchgate.net Developed HPLC methods for pioglitazone impurity profiling often employ a C18 column. bookpi.orgresearchgate.netscispace.com The mobile phase typically consists of a gradient elution using mixtures of aqueous buffers (such as 0.1% w/v triethylamine in water with pH adjusted to 2.5 with phosphoric acid) and organic solvents (like acetonitrile and methanol). bookpi.orgresearchgate.netscispace.com Detection is commonly performed using a UV detector, often at a wavelength of 225 nm. ingentaconnect.com

Validated HPLC methods for related substances in pioglitazone hydrochloride have demonstrated linearity over a specific range and acceptable precision. bookpi.orgresearchgate.netscispace.com The limit of detection (LOD) and limit of quantitation (LOQ) for impurities, including the N-oxide, have been determined, indicating the sensitivity of these methods for detecting low levels of impurities. bookpi.orgresearchgate.netscispace.com For instance, reported LOD and LOQ for impurities were less than 0.002% and 0.006%, respectively, relative to a pioglitazone hydrochloride test concentration of 2000 µg/ml. bookpi.orgresearchgate.netscispace.com These methods are validated according to ICH guidelines, specifically ICH Q2(R1), ensuring their suitability for intended use. bookpi.orgresearchgate.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification, isolation, and characterization of potential degradation products in pioglitazone hydrochloride, including pioglitazone N-oxide. researchgate.netingentaconnect.comingentaconnect.comnih.govpnrjournal.com LC-MS analysis can confirm the molecular weight of the impurity, providing crucial structural information. For example, the protonated molecular ion of the oxidative degradation impurity (this compound) was observed at m/z 373, compared to pioglitazone at m/z 357. ingentaconnect.com this compound has been characterized based on spectral data including 1H NMR, 13C NMR, MS, and IR. ingentaconnect.comingentaconnect.comnih.gov

This compound is frequently identified as a degradation impurity, particularly formed under oxidative stress conditions. bookpi.orgresearchgate.netresearchgate.netingentaconnect.comingentaconnect.comnih.gov Stress degradation studies, such as exposure to hydrogen peroxide, have shown the formation of this compound as a major oxidative degradation impurity. ingentaconnect.comingentaconnect.comnih.gov Reference standards for this compound are utilized in the development and validation of these analytical procedures to ensure accurate detection and quantification. bocsci.comaxios-research.com

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurity Thresholds and Characterization

The control of impurities in new drug substances is primarily guided by ICH Q3A, while ICH Q3B addresses impurities in new drug products. kobia.krijnrd.orgich.orgeuropa.eu These guidelines establish science-based thresholds for reporting, identifying, and qualifying impurities. kobia.krich.org

According to ICH Q3A, impurities should be reported above a certain threshold, identified if they exceed a higher threshold, and qualified if they are present above the qualification threshold. kobia.krich.org The qualification threshold for impurities in a drug substance, for a maximum daily dose of up to 2 g/day , is generally 0.15% or 1.0 mg/day, whichever is lower. kobia.kr Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level(s). kobia.krich.org Impurities present at levels adequately tested in safety and/or clinical studies are generally considered qualified. kobia.krich.org

Analytical methods used for impurity analysis must be validated in accordance with ICH Q2(R1), which covers parameters such as specificity, linearity, accuracy, precision, limit of detection, and limit of quantitation. bookpi.orgresearchgate.netscispace.com The quantitation limit of the analytical procedure should be no more than the reporting threshold. ich.org

This compound may be referred to as Pioglitazone EP Impurity A in some contexts, and its control is essential for ensuring the quality of the final pioglitazone product. bocsci.com Understanding its formation pathway, whether from synthesis or degradation, is critical for controlling its presence. bocsci.com

Preclinical and Clinical Implications of Pioglitazone N-oxide

Stability Implications of Pioglitazone N-Oxide as a Degradation Product

This compound has been identified as a degradation product of pioglitazone hydrochloride. Forced degradation studies, conducted to understand the intrinsic stability characteristics of a drug substance, have shown the formation of degradation products under various stress conditions. Pioglitazone has been observed to degrade under conditions including oxidation, heat, UV light, and particularly in basic and oxidative environments. ijpsr.comchalcogen.roderpharmachemica.comajpaonline.comresearchgate.net Specifically, this compound has been characterized as a major unknown oxidative degradation impurity of pioglitazone hydrochloride. ingentaconnect.com The degradation of pioglitazone under oxidative stress conditions has been noted in stability-indicating analytical method development studies. derpharmachemica.comresearchgate.net Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying these degradation products, including the N-oxide impurity, to monitor the stability of pioglitazone drug substance and finished products. derpharmachemica.comresearchgate.netscispace.com Studies have shown that while pioglitazone exhibits slight degradation under UV light and heat, more significant degradation occurs when exposed to basic medium and oxidative conditions. chalcogen.roajpaonline.com

Q & A

Q. What strategies resolve co-elution challenges between this compound and structurally similar metabolites during analysis?

- Methodological Answer : Optimize mobile phase composition (e.g., adjust trifluoroacetic acid concentration from 78% to 82%) and column temperature (40–50°C). Use deuterated internal standards (e.g., Pioglitazone-d4 N-Oxide) for isotope dilution mass spectrometry, improving selectivity in complex matrices . System suitability testing (Table 2 in ) validates resolution and tailing factors (<2.0).

Q. How should contradictory data on this compound’s pharmacokinetic properties be addressed in meta-analyses?

- Methodological Answer : Apply PICOT framework to structure research questions:

- P opulation: In vitro/in vivo models.

- I ntervention: Pharmacokinetic assays (e.g., LC-MS/MS).

- C omparison: Cross-study variability in LOD/LOQ or recovery rates.

- O utcome: Harmonized validation criteria (ICH Q2(R1)).

- T ime: Long-term stability data vs. acute degradation.

Use funnel plots and sensitivity analyses to identify bias sources (e.g., column batch variability) .

Q. What role do isotopic labeling techniques play in tracking this compound metabolism?

- Methodological Answer : Deuterated analogs (e.g., Pioglitazone-d4 N-Oxide) enable precise quantification in biological matrices. Use tandem mass spectrometry with multiple reaction monitoring (MRM) transitions specific to labeled vs. unlabeled metabolites. Calibration curves must account for isotopic purity (>98%) and matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.